REACTION_CXSMILES
|
[CH:1]1([N:7]([CH3:19])[C:8](=[O:18])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO.[Ni]>[NH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:8]([N:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:19])=[O:18]
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N(C(C1=C(C=CC=C1)[N+](=O)[O-])=O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude was dissolved in dichloromethane
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Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N(C)C2CCCCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |